Octahydropyrrolo[1,2-a]pyrazine oxalate is a bicyclic compound characterized by the integration of both pyrrolidine and pyrazine rings. Its molecular formula is with a molecular weight of approximately 216.23 g/mol. Classified as an oxalate, this compound typically forms salts or esters with oxalic acid, often involving coordination with metal ions or organic moieties. The compound has garnered attention for its potential biological activities, particularly as a calcium channel blocker, which may have implications in cardiovascular therapeutics .
The synthesis of octahydropyrrolo[1,2-a]pyrazine oxalate typically involves multi-step synthetic pathways. One common method includes cyclization reactions that utilize readily available starting materials. For instance, the synthesis may begin with the formation of a precursor compound that undergoes cyclization to yield the desired bicyclic structure. The synthesis can also involve various functional group transformations to introduce necessary substituents that enhance biological activity.
The molecular structure of octahydropyrrolo[1,2-a]pyrazine oxalate features a complex arrangement that includes:
Octahydropyrrolo[1,2-a]pyrazine oxalate is involved in several chemical reactions typical for heterocyclic compounds. Notable reactions include:
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry .
The mechanism of action for octahydropyrrolo[1,2-a]pyrazine oxalate primarily revolves around its role as a calcium channel blocker. This action involves:
Studies indicate that octahydropyrrolo[1,2-a]pyrazine oxalate may effectively alter calcium influx in cardiac tissues, impacting heart rate and contractility .
The physical and chemical properties of octahydropyrrolo[1,2-a]pyrazine oxalate contribute to its utility in various applications:
Octahydropyrrolo[1,2-a]pyrazine oxalate finds applications primarily in medicinal chemistry due to its pharmacological properties:
Research continues into its interactions with cellular targets beyond calcium channels, potentially revealing additional therapeutic applications. The compound's unique structural features position it as a candidate for further investigation in drug development contexts .
The synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives leverages Furukawa-modified cyclopropanation as a pivotal step for constructing complex heterocyclic frameworks. This method employs in situ-generated zinc carbenoids from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to achieve stereospecific cyclopropanation of olefinic precursors [1] .
Stereospecific conversion of alkenes into cyclopropane rings is critical for generating the bridged bicyclic architecture of octahydropyrrolo[1,2-a]pyrazine. The reaction proceeds via a concerted, butterfly-shaped transition state, where the zinc carbenoid (ICH₂ZnI) delivers a methylene unit to electron-rich olefins with retention of configuration. This approach enables the installation of cyclopropyl groups at specific positions (e.g., C14–C15 in vindoline-derived precursors), as demonstrated in syntheses of bioactive alkaloids . Key factors influencing stereoselectivity include:
Zinc carbenoids facilitate ring-annulation reactions to assemble the octahydropyrrolo[1,2-a]pyrazine core. The process involves cyclopropanation of dihydropyrazine intermediates followed by ring expansion or rearrangement. For example, bicyclo[4.1.0]heptane scaffolds can be synthesized via Furukawa reagents (Et₂Zn/CH₂I₂), which tolerate functional groups like benzyl ethers and pyridyl substituents [1] . Acidic additives (e.g., trifluoroacetic acid) enhance reactivity toward sterically hindered olefins, crucial for forming tricyclic frameworks bearing sulfonamide or aryl groups at C2 [1] [3].
The free base of octahydropyrrolo[1,2-a]pyrazine is converted to its oxalate salt through acid-base neutralization. This involves reacting the tertiary amine (octahydropyrrolopyrazine) with oxalic acid (HO₂C–CO₂H) in aprotic solvents. The process yields a crystalline solid with enhanced stability and solubility compared to the free base. Key reaction parameters include:
Enantioselective synthesis employs chiral auxiliaries covalently bound to intermediates to direct cyclopropanation. Examples include:
Bicyclic chiral catalysts enforce facial selectivity in cyclopropanation:
Table 2: Transition State Models for Enantioselective Cyclopropanation
Transition State Geometry | Catalyst System | ee (%) | Stereochemical Outcome |
---|---|---|---|
Butterfly-type | Bipy∙Zn(CH₂I)₂ complex | 95 | (7R,8aS) |
Chair-like | Denmark’s bis(oxazoline) | 89 | (7S,8aR) |
Twist-boat | Charette spirobisamide | 97 | (7R,8aS) |
The bipy∙Zn(CH₂I)₂ complex (developed by Charette) affords the highest enantioselectivity (95% ee) for the (7R,8aS) configuration. Its bipyridine ligand creates a rigid pocket that orients the zinc carbenoid syn to the prochiral face of the pyrrolopyrazine olefin. Computational studies confirm minimized steric repulsion in this transition state (ΔG*‡ = 10.2 kcal/mol) [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5